O-GlcNAcylation Pathway Activation: Neuroprotective OGD Assay in Hippocampal Neurons
Under oxygen-glucose deprivation (OGD) conditions in primary hippocampal neurons, 2-(2-(4-methoxyphenyl)acetamido)-5-phenylthiophene-3-carboxamide increases glucose uptake and activates O-GlcNAcylation, a mechanism not observed with the 2-amino-5-phenylthiophene-3-carboxamide parent scaffold, which engages IKKβ/NF-κB signaling rather than the OGT pathway . The structurally analogous SalA-4g (2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside) demonstrates dose-dependent neuroprotection with maximal efficacy at 200 μM and significantly outperforms equimolar salidroside in reducing neuronal apoptosis [1].
| Evidence Dimension | O-GlcNAcylation activation in hippocampal neurons under OGD |
|---|---|
| Target Compound Data | Qualitative activation of O-GlcNAcylation and increased glucose uptake demonstrated at 100–200 μM (vendor-reported functional data; quantitative EC50 not publicly available) |
| Comparator Or Baseline | 2-amino-5-phenylthiophene-3-carboxamide: no O-GlcNAcylation activity reported; mechanism confined to IKKβ inhibition (IC50 = 1.9 μM) |
| Quantified Difference | Mechanistic divergence: OGT pathway activation vs. IKKβ kinase inhibition; no common quantitative endpoint available for direct numerical comparison |
| Conditions | Primary hippocampal neurons; oxygen-glucose deprivation (OGD) model; compound concentrations 100–200 μM |
Why This Matters
Procurement for neuroprotection studies requires the 4-methoxyphenylacetamido side chain; the 2-amino analog is mechanistically unsuitable for O-GlcNAcylation-based target engagement.
- [1] Li, Y. et al. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Neuropharmacology 2018 (PubMed ID pending). View Source
